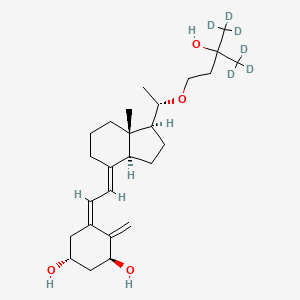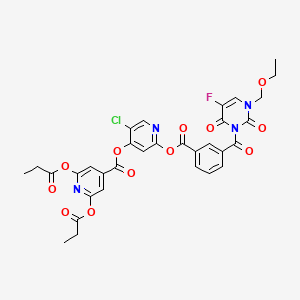
MS453
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MS453 is a potent and selective SETD8 inhibitor. This compound specifically modifies a cysteine residue near the inhibitor binding site, has an IC50 value of 804 nM, reacts with SETD8 with nearquantitative yield, and is selective for SETD8 against 28 other methyltransferases. SETD8 (also known as SET8, R-SET7, or KMT5A) is the only methyltransferase known to catalyze monomethylation of histone H4 lysine 20 (H4K20). SETD8 inhibitors could be valuable anticancer agents.
Applications De Recherche Scientifique
Genetic Associations in Multiple Sclerosis (MS)
A study by Jacobsen et al. (2000) found a point mutation in PTPRC associated with the development of multiple sclerosis. The mutation affects the expression of CD45 isoforms on immune cells, suggesting a genetic component in MS pathogenesis (Jacobsen et al., 2000).
Cytochrome P450 Proteins in Drug Metabolism
Savaryn et al. (2020) developed a high-throughput liquid chromatography-mass spectrometry method for quantifying cytochrome P450 proteins in human hepatocytes. This advancement enables more efficient assessment of drug metabolism (Savaryn et al., 2020).
Bacterial Cytochrome P450 BM3 Mutants for Drug Metabolism
Reinen et al. (2011) demonstrated the use of bacterial cytochrome P450 BM3 mutants to metabolize a wide range of drug-like molecules. This study highlights the potential of bacterial P450 enzymes in drug development (Reinen et al., 2011).
Pulsed Ultrafiltration-Mass Spectrometry (PUF-MS) Applications
Johnson et al. (2002) described the uses of PUF-MS in discovering biologically active small molecules and in investigating ligand-receptor binding parameters. This method has applications in metabolic screening and in the identification of toxic compounds (Johnson et al., 2002).
CRISPR-Cas9 and Male Sterility in Wheat
Singh et al. (2018) used CRISPR-Cas9 to produce mutations in the Ms45 gene homeologs in wheat, leading to male sterility. This research offers insights into male fertility and potential applications in hybrid seed production (Singh et al., 2018).
Drug Metabolism and Electrochemistry-Mass Spectrometry (EC-MS)
Permentier et al. (2008) discussed the application of EC-MS in drug metabolism research, particularly in simulating Cytochrome P450-mediated reactions. This technique offers new applications in proteomics and biomarker discovery (Permentier et al., 2008).
Lidocaine Oxidation and P450 Mimicking
Nigjeh et al. (2010) showed that electrochemical generation of reactive oxygen species can mimic P450-mediated drug metabolism. Their study on lidocaine oxidation highlights the potential of electrochemistry in assessing drug metabolism (Nigjeh et al., 2010).
Tumour-Infiltrating T-Cell Subsets in Colorectal Cancer
Nosho et al. (2010) found that densities of certain T-cell subsets, including CD45RO+ cells, were associated with patient survival in colorectal cancer. This study emphasizes the prognostic significance of tumor-infiltrating T-cells (Nosho et al., 2010).
Quantitative Proteomic Approach for Cytochrome P450
Wang et al. (2008) developed a gel-free MS-based approach for accurately measuring cytochrome P450 protein concentrations in human liver microsomes. This technique enhances P450 characterization during drug development (Wang et al., 2008).
Propriétés
Formule moléculaire |
C20H27N5O3 |
|---|---|
Poids moléculaire |
385.468 |
SMILES |
COC1=C(OC)C=C(N=C(N2CCCC2)N=C3NCCCNC(C=C)=O)C3=C1 |
Apparence |
Solid powder |
Synonymes |
MS453; MS-453; MS 453.; N-(3-((6,7-dimethoxy-2-(pyrrolidin-1-yl)quinazolin-4-yl)amino)propyl)acrylamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




